2-Amino-N-methylpropanamide
Overview
Description
2-Amino-N-methylpropanamide is an organic compound with the molecular formula C4H10N2O. It is a derivative of propanamide, where an amino group and a methyl group are attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N-methylpropanamide can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropanamide with aqueous ammonium hydroxide. The reaction is exothermic and requires careful temperature control to maintain the internal temperature between 0 and 5°C .
Industrial Production Methods: In industrial settings, this compound is produced through bulk custom synthesis. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
2-Amino-N-methylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it can act as a substrate for amidases, leading to the formation of specific enantiomers. This interaction is crucial for its applications in asymmetric synthesis and pharmaceutical development. The compound’s molecular structure allows it to participate in various biochemical pathways, influencing its biological activity .
Comparison with Similar Compounds
- N-methylpropanamide
- N,N-dimethylformamide
- N-ethyl, N-methylmethanamide
- 2-Amino-N,N,2-trimethylpropanamide
Comparison: 2-Amino-N-methylpropanamide is unique due to the presence of both an amino group and a methyl group attached to the nitrogen atom. This structural feature allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its applications in asymmetric synthesis and pharmaceutical development make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-amino-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQYFZPCICOPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337283 | |
Record name | 2-Amino-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32012-12-7 | |
Record name | 2-Amino-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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